molecular formula C20H20N2O B11067943 3-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide

3-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide

Cat. No.: B11067943
M. Wt: 304.4 g/mol
InChI Key: SWWJBRBZXFURDF-UHFFFAOYSA-N
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Description

3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is an organic compound that features a pyrrole ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Reduced amides or alcohols

    Substitution: Substituted derivatives with new functional groups

Mechanism of Action

The mechanism of action of 3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The pyrrole ring and phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in cancer cells or interacting with microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}propanamide is unique due to the combination of the pyrrole ring, phenyl group, and propanamide moiety, which confer specific chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-phenyl-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide

InChI

InChI=1S/C20H20N2O/c23-20(13-10-17-6-2-1-3-7-17)21-16-18-8-11-19(12-9-18)22-14-4-5-15-22/h1-9,11-12,14-15H,10,13,16H2,(H,21,23)

InChI Key

SWWJBRBZXFURDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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